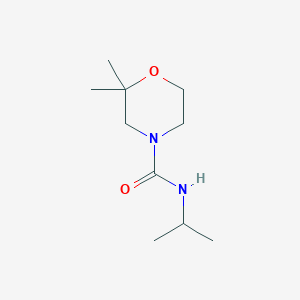![molecular formula C14H21N3O B7558850 N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential use in scientific research applications. MPAA is a synthetic compound that was first synthesized in the late 1990s and has since been used in various research studies.
Mecanismo De Acción
The mechanism of action of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide is not fully understood. However, it is believed that this compound acts as a positive allosteric modulator of certain neurotransmitter receptors. This means that this compound enhances the activity of these receptors by binding to a site on the receptor that is different from the site where the neurotransmitter binds.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to modulating neurotransmitter receptors, this compound has been shown to increase the release of certain neurotransmitters, including acetylcholine and dopamine. This compound has also been shown to decrease the activity of certain enzymes, such as acetylcholinesterase, which is important for the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide in lab experiments is its ability to modulate neurotransmitter receptors in a specific and dose-dependent manner. This allows researchers to study the effects of neurotransmitter receptor modulation on various physiological and behavioral processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide in scientific research. One potential direction is the study of the effects of this compound on other neurotransmitter receptors, such as the GABA receptor. Another potential direction is the development of more selective this compound analogs that can modulate specific neurotransmitter receptors. Additionally, the use of this compound in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
Métodos De Síntesis
The synthesis of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide involves the reaction of 4-(aminomethyl)piperidine with 2-bromoacetophenone in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide has been studied for its potential use in various scientific research applications. One of the most notable applications of this compound is in the field of neuroscience. This compound has been shown to modulate the activity of certain neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. This modulation can lead to changes in synaptic plasticity, which is important for learning and memory.
Propiedades
IUPAC Name |
N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(18)15-13-5-3-4-6-14(13)16-12-7-9-17(2)10-8-12/h3-6,12,16H,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGVGEOWZHZUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)


![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)


![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)


![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)

